2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines elements of pyrimidoindole and naphthalene
Preparation Methods
The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoindole core, followed by the introduction of the ethyl and oxo groups. The final step involves the attachment of the naphthalen-1-ylacetamide moiety through a sulfanyl linkage. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfanyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidoindole derivatives and naphthalene-based molecules. Compared to these, 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structural framework that includes a pyrimidoindole core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research.
The molecular formula of this compound is C24H20N4O2S with a molecular weight of 428.5 g/mol. Its structure is characterized by the presence of a sulfanyl group and an acetamide moiety attached to a naphthalene ring, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₄H₂₄N₄O₂S |
Molecular Weight | 428.5 g/mol |
CAS Number | 888459-20-9 |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in inflammatory responses and cancer pathways. The compound's mechanism may involve:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce the expression of cytokines such as IL-6 and TNF-alpha in cellular models.
- Antioxidant Activity : The presence of the pyrimidoindole scaffold may contribute to antioxidant properties, protecting cells from oxidative stress.
- Modulation of Cell Signaling Pathways : It may affect signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Studies
Recent studies have focused on evaluating the biological activity of pyrimidoindole derivatives, including this compound. Here are some findings related to its activity:
Anti-inflammatory Activity
Research indicates that derivatives of pyrimidoindoles exhibit significant anti-inflammatory effects. For instance, compounds modified at specific positions showed differential effects on TLR4-dependent cytokine production in murine models.
Anticancer Potential
In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Case Studies
- Study on Cytokine Modulation : A study investigated the effects of various pyrimidoindole derivatives on IL-6 and IP-10 production in bone marrow-derived dendritic cells. The results indicated that modifications at the N5 position reduced cytotoxicity while maintaining TLR4 agonist activity, suggesting a potential therapeutic window for anti-inflammatory applications .
- Antibacterial Activity : Compounds based on the pyrimidoindole scaffold have shown promising results against biofilms formed by Gram-negative bacteria. The activity was attributed to their ability to disrupt bacterial communication and biofilm formation .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Modification Type | Effect on Activity |
---|---|
Alkyl Substituents | Enhanced anti-inflammatory activity |
Aromatic Rings | Increased binding affinity to targets |
Sulfanyl Group | Essential for maintaining biological activity |
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-2-28-23(30)22-21(17-11-5-6-12-19(17)26-22)27-24(28)31-14-20(29)25-18-13-7-9-15-8-3-4-10-16(15)18/h3-13,26H,2,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXBIEWLUNITOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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